

HPLC method development for leniolisib quantification

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Compound Focus: Leniolisib

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Analytical Methods for Leniolisib Quantification

The table below summarizes two validated HPLC methods for **leniolisib**, each designed for a specific application [1] [2].

Parameter	Method 1: Bioanalytical (Rat Plasma)	Method 2: Impurity & Degradation Profiling
Application	Pharmacokinetic studies [1]	Quality control; stability-indicating analysis [2]
Column	Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm) [1]	Waters Symmetry C18 [2]
Mobile Phase	Acetonitrile:Phosphate buffer (pH 7.4) (40:60) [1]	Methanol:Sodium acetate buffer (55:45 v/v) [2]
Flow Rate	1.0 mL/min [1]	0.90 mL/min [2]
Detection (λ)	PDA, 294 nm [1]	UV, 229 nm [2]
Retention Time	Not specified (Run time: 5 min) [1]	Not specified

Parameter	Method 1: Bioanalytical (Rat Plasma)	Method 2: Impurity & Degradation Profiling
Linearity Range	150 - 6000 ng/mL [1]	Not explicitly specified
Internal Standard	Sorafenib [1]	Not applicable

Detailed Experimental Protocols

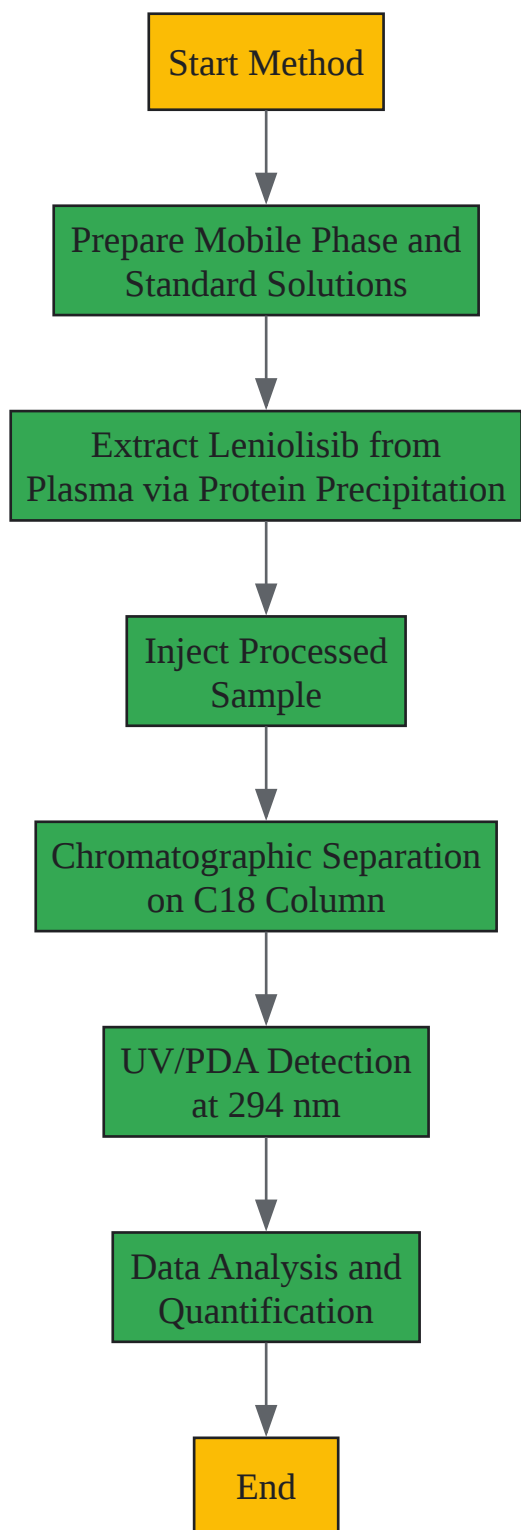
Protocol 1: Quantification of **leniolisib** in Rat Plasma

This protocol is designed for extracting and quantifying **leniolisib** from rat plasma for pharmacokinetic studies [1].

- **Step 1: Mobile Phase Preparation** Prepare a phosphate buffer pH 7.4 by mixing 175 mL of 0.2M potassium dihydrogen phosphate with 136.85 mL of 0.2M sodium hydroxide in a 500 mL volumetric flask and making up to volume with water. The mobile phase is a mixture of this buffer and acetonitrile in a 40:60 ratio. Acetonitrile serves as the diluent [1].
- **Step 2: Standard and Internal Standard (IS) Solution Preparation** Prepare stock solutions of **leniolisib** and sorafenib (IS) in acetonitrile at 100 µg/mL. Perform serial dilutions to obtain a working **leniolisib** solution (60 µg/mL) for calibration and quality control (QC), and a working IS solution (2.4 µg/mL) [1].
- **Step 3: Calibration Standards and QC Samples** In 2-mL Eppendorf tubes, spike 200 µL of blank rat plasma with 500 µL of the appropriate working calibration solution. Add 500 µL of the IS working solution (2.4 µg/mL). Precipitate proteins by adding 800 µL of a precipitating reagent (methanol:acetonitrile, 36:64). Vortex mix the samples, then centrifuge for 20 minutes at 4000 rpm. Filter the supernatant and transfer it to an HPLC vial for analysis. This yields calibration standards of 150, 300, 600, 1200, 1800, 4200, and 6000 ng/mL. Similarly, prepare QC samples (LLOQ, LQC, MQC, HQC) at 150, 450, 2000, and 4500 ng/mL [1].

- **Step 4: Chromatographic Analysis** Inject 10 μL of the processed sample onto the HPLC system. Use the Inertsil ODS-4 C18 column maintained at 30°C. Elute the analytes with the mobile phase at a flow rate of 1.0 mL/min and monitor the effluent with a PDA detector at 294 nm. The total run time is 5 minutes [1].

The workflow for this bioanalytical method is as follows:



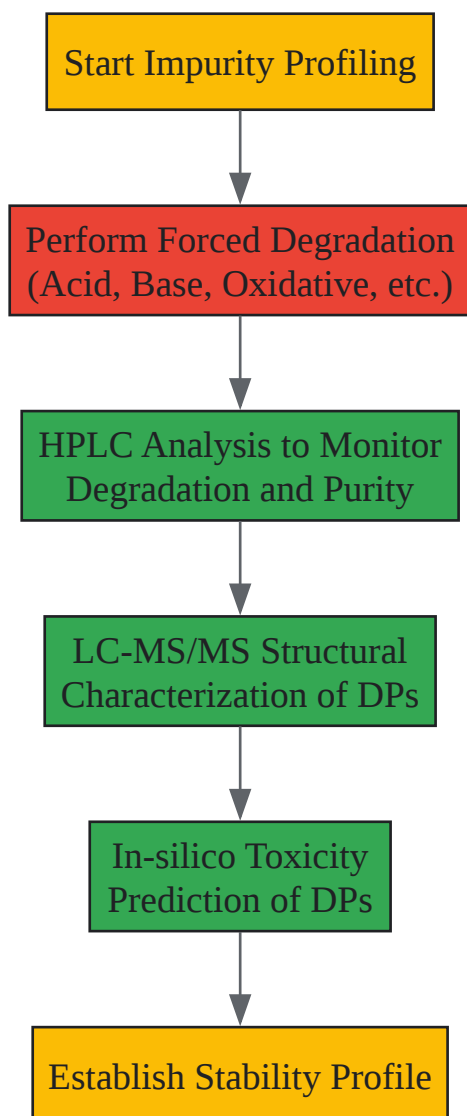
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Protocol 2: Impurity Profiling and Forced Degradation Studies

This protocol is used for stability-indicating analysis to identify and characterize degradation products (DPs) of **leniolisib** [2].

- **Step 1: Chromatographic Conditions and Analysis** Use a Waters Symmetry C18 column. The mobile phase is an isocratic mixture of methanol and sodium acetate buffer (55:45 v/v), delivered at a flow rate of 0.90 mL/min. Detection is performed with a UV detector set at 229 nm. Inject the **leniolisib** sample and record the chromatogram [2].
- **Step 2: Forced Degradation Studies** Subject **leniolisib** to various stress conditions to induce degradation. The study found that **leniolisib** is most susceptible to **acidic** and **oxidative** stress. The degradation follows pseudo-first-order kinetics, with half-lives of approximately 21.08 hours (acidic) and 16.73 hours (oxidative) [2].
- **Step 3: Identification of Degradation Products (DPs)** Analyze the stressed samples using **LC-MS/MS** to characterize the structure of the major degradation products. Key DPs identified include:
 - **DP 1:** C₁₃H₁₅N₅O (257 g/mol)
 - **DP 2:** C₂₀H₂₆N₆O₂ (382 g/mol)
 - **DP 3:** C₁₃H₁₂F₃N₅O (311 g/mol)
 - **DP 4:** C₁₇H₁₉F₃N₆O (380 g/mol) [2]
- **Step 4: In-silico Toxicity Prediction** Evaluate the toxicity of the identified DPs using in-silico software. Predictions classify DP 3 as the most toxic (Class 3, LD₅₀ = 250 mg/kg), while DP 1 and DP 2 show moderate toxicity (Class 4). DP 4 is predicted to have the least toxicity (Class 5) [2].

The logical relationship for impurity profiling is outlined below:



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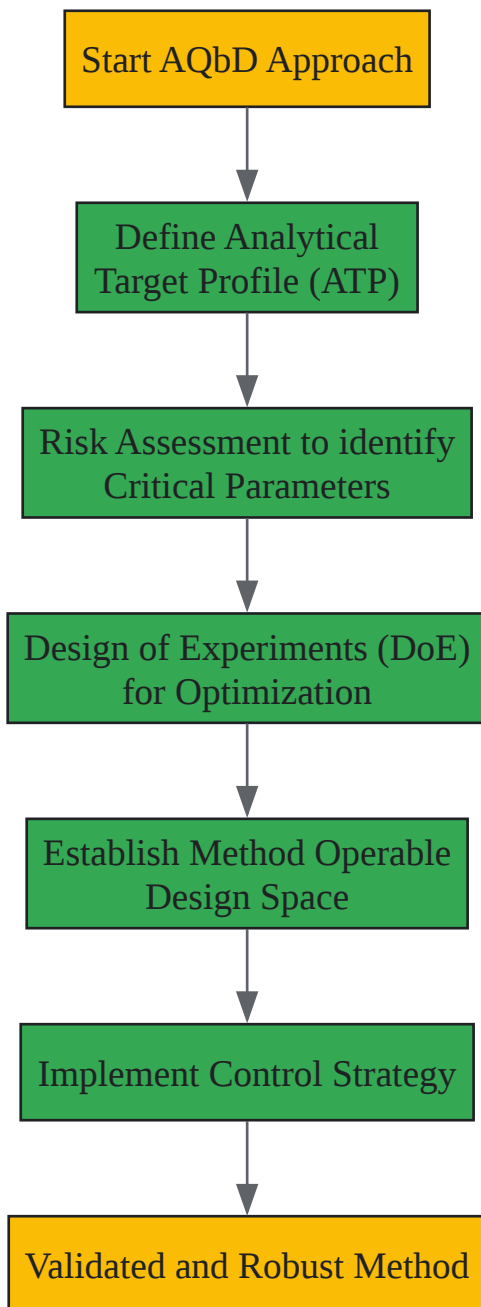
Method Selection and Optimization Insights

Choosing and optimizing the right method is crucial for success.

- **Selecting an Appropriate Method:** Your choice should be driven by the analytical question. **Method 1** is optimal for quantifying **leniolisib** concentration in biological samples from pre-clinical studies. **Method 2** is essential for assessing the stability and quality of the drug substance or formulated product, especially to monitor impurities that may form under stress [1] [2].

- **Systematic Optimization with AQbD:** While not directly applied to **leniolisib** in the available literature, the principle of **Analytical Quality by Design (AQbD)** is a robust framework for HPLC development. As demonstrated for other drugs, AQbD involves defining an **Analytical Target Profile (ATP)**, identifying **Critical Method Attributes (CMAs)** and **Critical Process Parameters (CPPs)**, and using experimental designs (e.g., Full Factorial Design) to establish a method operable design space, ensuring method robustness [3].

The AQbD workflow for systematic method development is as follows:



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Conclusion

The developed HPLC methods provide reliable tools for the analysis of **leniolisib** in different stages of drug development. The bioanalytical method enables critical pharmacokinetic studies, while the stability-indicating method ensures drug product quality and safety by monitoring potentially toxic degradation products. Applying a systematic AQbD approach can further enhance the robustness and reliability of these analytical methods.

Reference List

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